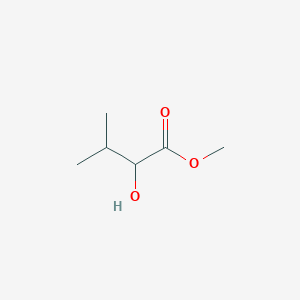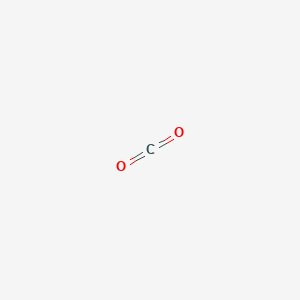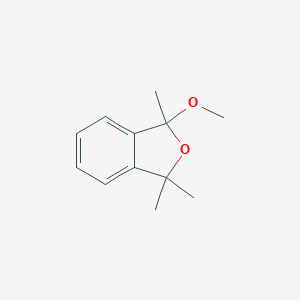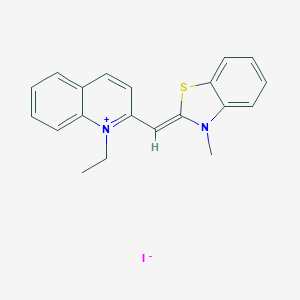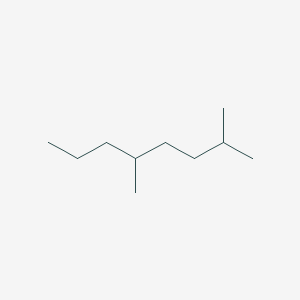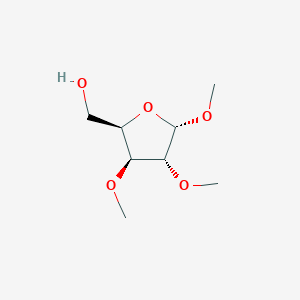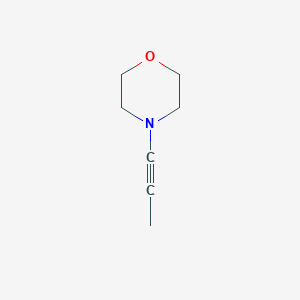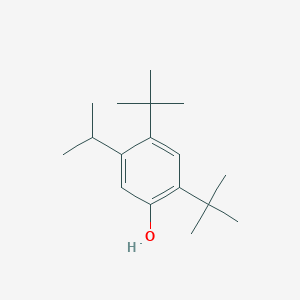![molecular formula C16H28O B100709 Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- CAS No. 19377-95-8](/img/structure/B100709.png)
Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- is a bicyclic ketone that has been widely used in scientific research due to its unique properties. This compound is commonly used as a building block in the synthesis of various organic compounds. The purpose of 1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-.
Wirkmechanismus
The mechanism of action of Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- is not well understood. However, it is believed to act as a nucleophile in certain reactions due to the presence of the ketone functional group.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- in laboratory experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available from commercial sources. However, one limitation of this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-. One potential area of research is the development of new synthetic methods for the production of this compound. Additionally, it could be used as a starting material for the synthesis of new pharmaceuticals or as a building block in the development of new materials with unique properties. Finally, further research could be conducted to better understand the mechanism of action and potential applications of this compound in various fields of science.
Synthesemethoden
The synthesis of Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- involves the reaction of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid with tert-butyl lithium followed by the addition of acetic anhydride. This reaction results in the formation of the desired compound in high yield.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- has been used in a variety of scientific research applications. One of the most common uses of this compound is as a building block in the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of natural products, such as the sesquiterpenes. Additionally, Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- has been used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
19377-95-8 |
|---|---|
Produktname |
Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- |
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
1,5-ditert-butyl-3,3-dimethylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C16H28O/c1-12(2,3)15-9-14(7,8)11(17)16(15,10-15)13(4,5)6/h9-10H2,1-8H3 |
InChI-Schlüssel |
BPSOBKPRRBSNAW-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CC2(C1=O)C(C)(C)C)C(C)(C)C)C |
Kanonische SMILES |
CC1(CC2(CC2(C1=O)C(C)(C)C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



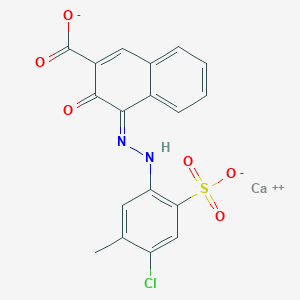
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)
